2-BENZOYL-2-(PHENYLSULFONYL)-ACETANILIDE

Description

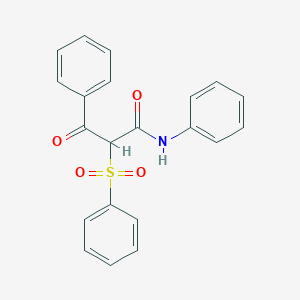

2-Benzoyl-2-(phenylsulfonyl)-acetanilide is a structurally complex organic compound featuring three key functional groups: a benzoyl group (C₆H₅CO-), a phenylsulfonyl group (C₆H₅SO₂-), and an acetanilide backbone (C₆H₅NHCO-). This combination confers unique physicochemical properties, including enhanced stability due to the electron-withdrawing sulfonyl group and reactivity from the benzoyl moiety.

Properties

IUPAC Name |

2-(benzenesulfonyl)-3-oxo-N,3-diphenylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO4S/c23-19(16-10-4-1-5-11-16)20(21(24)22-17-12-6-2-7-13-17)27(25,26)18-14-8-3-9-15-18/h1-15,20H,(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQOXKJJLPYRVQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C(C(=O)NC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23064-33-7 | |

| Record name | 2-BENZOYL-2-(PHENYLSULFONYL)-ACETANILIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BENZOYL-2-(PHENYLSULFONYL)-ACETANILIDE typically involves multi-step organic reactions. One common method includes the reaction of benzoyl chloride with phenylsulfonyl acetanilide under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-BENZOYL-2-(PHENYLSULFONYL)-ACETANILIDE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the benzoyl or phenylsulfonyl groups, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or sulfonic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzoyl or phenylsulfonyl derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

The compound 2-benzoyl-2-(phenylsulfonyl)-acetanilide features a benzoyl group and a phenylsulfonyl moiety attached to an acetanilide backbone. This unique structure allows for diverse chemical reactivity and biological interactions. The synthesis of this compound typically involves acylation reactions, where acetanilide is reacted with benzoyl chloride and phenylsulfonyl chloride under controlled conditions.

Anticancer Properties

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer activity. For instance, a derivative was shown to induce apoptosis in cancer cell lines, demonstrating potential as a therapeutic agent against various tumors. In vivo studies indicated that these compounds could suppress tumor growth in mice models, suggesting their efficacy in cancer treatment .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that certain derivatives possess broad-spectrum activity against both Gram-positive and Gram-negative bacteria. For example, one study reported an MIC (Minimum Inhibitory Concentration) value indicating effective inhibition of bacterial growth at low concentrations .

Drug Development

The structural features of this compound make it a valuable scaffold in drug design. Its ability to interact with biological targets can be exploited to develop new drugs aimed at treating infections and cancers. The compound's derivatives are being investigated for their potential to overcome drug resistance observed in various pathogens .

Photochemical Applications

Recent advancements have explored the use of this compound in photochemical reactions, particularly those involving C–H functionalization. Photoredox catalysis utilizing this compound has shown promise in synthesizing complex organic molecules under mild conditions .

Case Studies

Mechanism of Action

The mechanism of action of 2-BENZOYL-2-(PHENYLSULFONYL)-ACETANILIDE involves its interaction with specific molecular targets. The benzoyl and phenylsulfonyl groups can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Sulfonamide-Acetanilide Derivatives

N-[4-(Morpholine-4-Sulfonyl)Phenyl]-2-Oxo-2-(2-Phenyl-1H-Indol-3-Yl)Acetamide :

- Shares a sulfonyl group linked to an aromatic ring but incorporates an indole moiety instead of a benzoyl group.

- The morpholine-sulfonyl group enhances solubility in polar solvents, whereas the phenylsulfonyl group in the target compound may increase lipophilicity.

- Demonstrated distinct biological activity in enzyme inhibition due to the indole core.

- 2-(Toluene-4-Sulfonylamino)-Acetamide : Simpler structure with a toluenesulfonyl group directly attached to the acetamide. Exhibits potent antibacterial activity, suggesting that the phenylsulfonyl group in the target compound could similarly enhance bioactivity.

Benzamide Derivatives

- 2-Benzoyl-N-(2-Phenylethyl)Benzamide : Contains dual benzoyl groups but lacks the sulfonyl functionality.

N-(4-Nitro-2-(Trifluoromethoxy)Phenyl)Acetamide :

- Features nitro and trifluoromethoxy substituents on the acetanilide backbone.

- The nitro group enhances redox reactivity, whereas the phenylsulfonyl group in the target compound may favor nucleophilic substitution reactions.

Table 1: Comparative Analysis of Key Features

| Compound Name | Functional Groups | Molecular Weight (g/mol) | Key Properties | Biological Activity |

|---|---|---|---|---|

| 2-Benzoyl-2-(Phenylsulfonyl)-Acetanilide | Benzoyl, Phenylsulfonyl, Acetanilide | ~393.4 (estimated) | High thermal stability, moderate logP | Potential enzyme inhibition |

| N-[4-(Morpholine-4-Sulfonyl)Phenyl]-... | Morpholine-sulfonyl, Indole | ~509.5 | High polarity, water-soluble | Kinase inhibition |

| 2-(Toluene-4-Sulfonylamino)-Acetamide | Toluenesulfonyl, Acetamide | ~228.3 | Low logP, crystalline solid | Antibacterial |

| 2-Benzoyl-N-(2-Phenylethyl)Benzamide | Dual benzoyl, Phenethyl | ~329.4 | Lipophilic, low solubility in water | Unknown |

Q & A

Q. What are the recommended methods for synthesizing 2-Benzoyl-2-(phenylsulfonyl)-acetanilide in laboratory settings?

Methodology :

- Reflux-Drying Method : React aniline derivatives with benzoyl and phenylsulfonyl precursors under reflux conditions (e.g., acetic acid as solvent, 120°C for 4–6 hours). Purify via recrystallization using ethanol/water mixtures.

- Microwave-Assisted Synthesis : Utilize microwave irradiation (300 W, 80°C, 20–30 minutes) to accelerate reaction kinetics, reducing side products.

- Catalytic Optimization : Employ catalysts like pyridine or DMAP to enhance acylation efficiency.

Table 1 : Comparison of Synthesis Methods

| Method | Yield (%) | Reaction Time | Key Advantages |

|---|---|---|---|

| Reflux-Drying | 75–85 | 4–6 hours | High purity, scalable |

| Microwave-Assisted | 70–80 | 20–30 minutes | Rapid, energy-efficient |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodology :

- 1H/13C NMR : Resolve aromatic protons (δ 7.2–8.1 ppm) and carbonyl groups (δ 165–170 ppm). Use deuterated DMSO or CDCl3 as solvents.

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 408.12) and fragmentation patterns.

- FTIR : Identify key functional groups (C=O stretch at ~1680 cm⁻¹, sulfonyl S=O at ~1350 cm⁻¹).

Critical Consideration : Overlapping signals due to benzoyl and phenylsulfonyl groups may require 2D NMR (e.g., COSY, HSQC) for unambiguous assignment.

Q. How can researchers resolve contradictory data regarding the metabolic pathways of this compound in different in vitro models?

Methodology :

- Multi-Species Hepatic Microsomes : Compare metabolism in human, rat, and mouse microsomes using LC-MS/MS to identify species-specific metabolites.

- Dose-Response Studies : Establish NOAEL (No Observed Adverse Effect Level) via long-term rodent studies (e.g., 90-day exposure at 7–50 mg/kg/day).

- Mechanistic Assays : Use CYP450 inhibition assays to identify enzymes responsible for metabolic activation.

Example Data Conflict : If one study reports hepatotoxicity while another does not, evaluate metabolite stability (e.g., sulfone vs. acetaminophen-like intermediates) and assay sensitivity.

Q. What experimental approaches are used to determine the stability of this compound under varying pH and temperature conditions?

Methodology :

- Forced Degradation Studies : Expose the compound to acidic (pH 1–3), basic (pH 10–12), and oxidative (3% H₂O₂) conditions at 40–60°C. Monitor degradation via HPLC at 254 nm.

- Kinetic Modeling : Calculate degradation rate constants (k) and half-life (t1/2) using Arrhenius equations.

Table 2 : Stability Profile Under Stress Conditions

| Condition | Degradation (%) | Major Degradants |

|---|---|---|

| Acidic (pH 2, 60°C) | 15–20 | Hydrolyzed benzoyl derivative |

| Oxidative (H₂O₂) | 30–40 | Sulfone oxide |

Critical Insight : The phenylsulfonyl group enhances oxidative stability compared to simpler acetanilides.

Q. How can computational modeling predict the biological activity of this compound derivatives?

Methodology :

- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., cyclooxygenase-2). Validate with MD simulations (GROMACS).

- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups on benzoyl) with anti-inflammatory activity.

Example Finding : Derivatives with para-fluoro substituents on the benzoyl group show higher binding affinity (ΔG = -9.2 kcal/mol) than unsubstituted analogs.

Q. What strategies mitigate interference from complex matrices when quantifying this compound in biological samples?

Methodology :

- Sample Preparation : Use SPE (Solid-Phase Extraction) with C18 cartridges and methanol:water (70:30) elution.

- LC-MS/MS Optimization : Employ a C18 column (2.6 µm, 100 Å) with gradient elution (0.1% formic acid in acetonitrile/water). Use MRM (Multiple Reaction Monitoring) for selectivity.

Validation Metrics : Achieve LOQ (Limit of Quantification) ≤ 10 ng/mL with ≤15% RSD.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.